molecular formula C20F38O3 B12078912 Nonadecafluorodecanoic anhydride CAS No. 942199-24-8

Nonadecafluorodecanoic anhydride

Cat. No.: B12078912
CAS No.: 942199-24-8
M. Wt: 1010.1 g/mol
InChI Key: ZMOVGRSTRJMBKT-UHFFFAOYSA-N
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Description

Perfluorodecanoic anhydride is a chemical compound belonging to the class of perfluoroalkyl anhydrides. It is derived from perfluorodecanoic acid, which is a type of perfluoroalkyl acid. These compounds are known for their unique properties, including high thermal stability, hydrophobicity, and resistance to chemical reactions. Due to these characteristics, perfluorodecanoic anhydride finds applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorodecanoic anhydride can be synthesized through the reaction of perfluorodecanoic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is efficient, providing high yields and requiring simple work-up procedures.

Industrial Production Methods: In industrial settings, the production of perfluorodecanoic anhydride often involves large-scale reactions using similar dehydrating agents. The process is optimized for high throughput and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions: Perfluorodecanoic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form perfluorodecanoic acid.

    Aminolysis: Reacts with amines to form amides.

    Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions at room temperature.

    Aminolysis: Requires the presence of amines and is often conducted at elevated temperatures.

    Alcoholysis: Involves alcohols and may require catalysts to proceed efficiently.

Major Products:

    Hydrolysis: Produces perfluorodecanoic acid.

    Aminolysis: Yields perfluorodecanoic amides.

    Alcoholysis: Forms perfluorodecanoic esters.

Scientific Research Applications

Perfluorodecanoic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of perfluorodecanoic anhydride involves its ability to react with nucleophiles, such as water, amines, and alcohols. This reactivity is due to the presence of the anhydride functional group, which is highly electrophilic. The compound can modify biomolecules by forming stable covalent bonds, thereby altering their properties and functions .

Comparison with Similar Compounds

    Perfluorooctanoic acid: Shorter carbon chain, less toxic.

    Perfluorodecanoic acid: Parent compound, similar properties.

    Perfluorotetradecanoic acid: Longer carbon chain, higher toxicity.

Uniqueness: Perfluorodecanoic anhydride is unique due to its specific chain length and the presence of the anhydride functional group. This combination provides it with distinct reactivity and stability, making it suitable for specialized applications in various fields .

Properties

CAS No.

942199-24-8

Molecular Formula

C20F38O3

Molecular Weight

1010.1 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate

InChI

InChI=1S/C20F38O3/c21-3(22,5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)55)1(59)61-2(60)4(23,24)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(56,57)58

InChI Key

ZMOVGRSTRJMBKT-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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